N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
N-(2-methoxyphenyl)-N’-[3-(trifluoromethyl)phenyl]urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring and a trifluoromethyl group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-methoxyaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-(2-methoxyphenyl)-N’-[3-(trifluoromethyl)phenyl]urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of a nitro group may produce an amine derivative.
Scientific Research Applications
N-(2-methoxyphenyl)-N’-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea
- N-(2-methoxyphenyl)-N’-[3-(fluoromethyl)phenyl]urea
- N-(2-methoxyphenyl)-N’-[3-(chloromethyl)phenyl]urea
Uniqueness
N-(2-methoxyphenyl)-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both methoxy and trifluoromethyl groups, which confer specific chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and ability to interact with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
91286-89-4 |
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Molecular Formula |
C15H13F3N2O2 |
Molecular Weight |
310.27 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H13F3N2O2/c1-22-13-8-3-2-7-12(13)20-14(21)19-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
InChI Key |
WWLCNOYHGHXQEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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